3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine
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Overview
Description
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine is a complex organic compound exhibiting unique chemical properties, utilized across various scientific and industrial fields. This compound has a robust molecular structure featuring a combination of cyano, furan, oxazole, methoxy, and pyridine groups, each contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine often involves multiple reaction steps. Starting materials like furan, oxazole, and pyridine derivatives undergo specific reactions such as:
Nitrile addition: Introduction of the cyano group.
Methoxylation: Adding methoxy groups under controlled conditions.
Typical reaction conditions might include:
Solvents like ethanol or dimethylformamide.
Catalysts like palladium or copper complexes.
Temperature control ranging between 50°C to 150°C.
Industrial Production Methods
On an industrial scale, this compound can be synthesized via a streamlined process that ensures high yield and purity:
Batch Reaction: Controlled in reactors with precise temperature and pressure regulation.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine can undergo various chemical reactions:
Oxidation: Forms corresponding ketones or carboxylic acids.
Reduction: Converts cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution to modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Typically involve inert atmospheres (e.g., nitrogen or argon) and solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation Products: Depending on the extent, can range from aldehydes to carboxylic acids.
Reduction Products: Primarily amines from nitrile reduction.
Substitution Products: Varied, based on the substituents introduced.
Scientific Research Applications
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine has a broad range of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a potential candidate in drug discovery, particularly in anti-cancer and anti-inflammatory research.
Industry: Utilized in materials science for creating advanced polymeric materials.
Mechanism of Action
This compound exerts its effects through various mechanisms, contingent upon its application:
Molecular Targets: Interacts with specific proteins or enzymes, potentially inhibiting or modifying their function.
Pathways: Can modulate biochemical pathways, leading to altered cellular responses, particularly in disease models.
Comparison with Similar Compounds
2-(2-Furyl)-5-methyl-1,3-oxazole
3-Cyano-2-pyridinecarboxylic acid
4-Methoxybenzyl alcohol derivatives
Hope this breakdown sheds some light on the complexity and elegance of this compound. Anything specific you'd like to explore further?
Properties
Molecular Formula |
C23H19N3O5 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[[4-[[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methoxy]-3-methoxyphenyl]methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19N3O5/c1-15-18(26-23(31-15)20-6-4-10-28-20)14-29-19-8-7-16(11-21(19)27-2)13-30-22-17(12-24)5-3-9-25-22/h3-11H,13-14H2,1-2H3 |
InChI Key |
CDINHPHUIHRULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)COC3=C(C=C(C=C3)COC4=C(C=CC=N4)C#N)OC |
Origin of Product |
United States |
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